1-(1-Phenylcyclobutyl)ethanone
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Overview
Description
The compound 1-(1-Phenylcyclobutyl)ethanone is a chemical entity that has been the subject of various research studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 1-(1-Phenylcyclobutyl)ethanone, they do provide insights into related compounds that share structural similarities or functional groups, which can be informative for understanding the chemistry of 1-(1-Phenylcyclobutyl)ethanone.
Synthesis Analysis
The synthesis of related compounds often involves the formation of cyclobutyl rings and the introduction of phenyl groups. For example, the synthesis of 1-phenylcyclobutylamine involves a time-dependent irreversible inactivation of monoamine oxidase, which suggests a complex synthesis pathway that may involve radical intermediates . Another study introduces a photoremovable protecting group for carboxylic acids, which could be relevant for protecting the ketone group during synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(1-Phenylcyclobutyl)ethanone has been studied using various spectroscopic techniques and theoretical calculations. For instance, the molecular structure of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was investigated, and the stability of the molecule was analyzed using NBO analysis . Similarly, the structure of 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone was elucidated using X-ray diffraction and DFT calculations .
Chemical Reactions Analysis
The chemical reactivity of compounds with structural features similar to 1-(1-Phenylcyclobutyl)ethanone can be inferred from their behavior in various reactions. For example, the photolysis of a related protecting group releases carboxylic acids, indicating potential reactivity under light . The cyclobutylamine derivative undergoes oxidation and ring cleavage catalyzed by monoamine oxidase .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(1-Phenylcyclobutyl)ethanone have been characterized through experimental and computational methods. The compound with a fluorophenyl and phenyl group attached to a pyrazoline ring showed potential as an anti-neoplastic agent due to its inhibitory activity against TPII . Another study on a cyclobutyl derivative highlighted the importance of intermolecular interactions and electronic transitions in determining its properties .
Scientific Research Applications
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Safety and Handling of 1-(1-Phenylcyclobutyl)ethanone
- Summary of Application : This compound is used for R&D purposes only. It is not intended for medicinal, household, or other uses .
- Methods of Application : The safety data sheet provides detailed instructions for handling, storage, and disposal of the compound. It also provides first aid measures in case of exposure .
- Results or Outcomes : Proper handling and storage of the compound can prevent health hazards and environmental contamination .
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- Summary of Application : Ethenone, also known as ketene, is a highly reactive gas used as an important reagent for acetylations .
- Methods of Application : Ethenone is produced by thermal dehydration of acetic acid at 700–750 °C in the presence of triethyl phosphate as a catalyst .
- Results or Outcomes : Ethenone reacts with water to form acetic acid or with primary or secondary amines to form the corresponding acetamides .
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Ethanone, 1-(1-phenylcyclobutyl)-
- Summary of Application : This compound is used for R&D purposes only. It is not intended for medicinal, household, or other uses .
- Methods of Application : The safety data sheet provides detailed instructions for handling, storage, and disposal of the compound. It also provides first aid measures in case of exposure .
- Results or Outcomes : Proper handling and storage of the compound can prevent health hazards and environmental contamination .
Safety And Hazards
properties
IUPAC Name |
1-(1-phenylcyclobutyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10(13)12(8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTZEZSQGAVDGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509087 |
Source
|
Record name | 1-(1-Phenylcyclobutyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcyclobutyl)ethanone | |
CAS RN |
3972-67-6 |
Source
|
Record name | 1-(1-Phenylcyclobutyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-phenylcyclobutyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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